molecular formula C8H10OS B3292125 2-Methoxy-6-methylbenzenethiol CAS No. 876494-68-7

2-Methoxy-6-methylbenzenethiol

Cat. No. B3292125
CAS RN: 876494-68-7
M. Wt: 154.23 g/mol
InChI Key: YIBMLLHADNHMGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction .


Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

This would involve a study of how the compound interacts with biological systems, including its targets, the biochemical pathways it affects, and its overall effect on the organism .

Safety and Hazards

This would involve a study of the compound’s toxicity, potential health effects, safety precautions, and disposal methods .

Future Directions

This would involve a discussion of potential future research directions, including potential applications, areas of interest for further study, and unanswered questions .

properties

IUPAC Name

2-methoxy-6-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6-4-3-5-7(9-2)8(6)10/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBMLLHADNHMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306493
Record name 2-Methoxy-6-methylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methylbenzenethiol

CAS RN

876494-68-7
Record name 2-Methoxy-6-methylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876494-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-methylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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